(6-Amino-9H-purin-9-yl)methanol is a purine derivative characterized by the presence of an amino group at the sixth position of the purine ring and a methanol functional group. Its molecular formula is , with a molecular weight of approximately 165.15 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly in relation to nucleic acid metabolism and enzyme inhibition.
(6-Amino-9H-purin-9-yl)methanol is classified under purine derivatives and nucleobase analogs. These compounds are significant in biochemical processes and are often explored for their therapeutic potential, especially in oncology and virology.
The synthesis of (6-amino-9H-purin-9-yl)methanol typically involves several steps that may include:
In an industrial context, optimized reaction conditions are essential to maximize yield. Techniques such as continuous flow reactors and advanced purification methods are commonly employed to ensure scalability and consistency in production.
(6-Amino-9H-purin-9-yl)methanol can participate in various chemical reactions, including:
The ability of this compound to undergo these reactions makes it versatile in synthetic organic chemistry, allowing for further derivatization and exploration of its biological activity.
The mechanism of action for (6-amino-9H-purin-9-yl)methanol primarily revolves around its interaction with biological macromolecules:
While specific physical properties such as melting point or boiling point are not widely documented, the compound is typically available as a solid form.
Key chemical properties include:
These properties suggest potential interactions within biological systems, influencing its bioavailability and activity.
(6-Amino-9H-purin-9-yl)methanol has several scientific applications:
“(6-Amino-9H-purin-9-yl)methanol” adheres to International Union of Pure and Applied Chemistry (IUPAC) naming conventions, which precisely define its molecular architecture:
Alternative chemical identifiers and representations further specify its structure:
Table 1: Chemical Identifiers and Descriptors of (6-Amino-9H-purin-9-yl)methanol
Identifier Type | Value |
---|---|
CAS Registry Number | 59984-75-5 |
Molecular Formula | C₆H₇N₅O |
SMILES | Nc1ncnc2n(CO)cnc12 |
InChI Key | RRSMDINEEZCXNV-UHFFFAOYSA-N |
Systematic Name | (6-Amino-9H-purin-9-yl)methanol |
Classification | Purine Alkaloid; Adenine Derivative |
Taxonomically, this compound belongs to:
The exploration of adenine derivatives in antiviral and anticancer therapeutics has profoundly influenced the utilization of “(6-amino-9H-purin-9-yl)methanol” as a synthetic intermediate. Key historical milestones include:
Early Antiviral Scaffolds (1980s–1990s): Research on acyclic nucleoside phosphonates (ANPs) demonstrated that modifications at the N9 position of adenine could yield potent antiviral agents. Seminal compounds like 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA, adefovir) and (R)-9-[2-(phosphonomethoxy)propyl]adenine (tenofovir) established the critical role of the N9-alkyl linker in conferring activity against HIV, HBV, and herpesviruses [4]. Though not directly derived from the hydroxymethyl variant, these discoveries validated N9-functionalized adenines as viable drug scaffolds.
Prodrug Development (2000s): To overcome the poor oral bioavailability of phosphonates, prodrug strategies focused on masking anionic groups. Derivatives like octadecyloxyethyl-(S)-HPMPA (25a) and bis(amidate) prodrugs (e.g., compound 16) emerged, leveraging esterification and lipid conjugation to enhance cellular uptake [4]. The hydroxymethyl group in “(6-amino-9H-purin-9-yl)methanol” presents analogous opportunities for prodrug design through esterification or etherification.
Diversification into Oncology (2010s–Present): Purine-based tubulin polymerization inhibitors exemplified by N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines (e.g., 9d) demonstrated potent antiproliferative activity against leukemia (K562), neuroblastoma (SH-SY5Y), and gastric cancer (AGS) cell lines. These compounds induce G2/M phase arrest by disrupting microtubule dynamics, highlighting the scaffold’s applicability beyond virology [8].
Table 2: Therapeutic Milestones in N9-Functionalized Adenine Development
Era | **Therapeutic Focus | Representative Agents | Key Structural Features |
---|---|---|---|
1980s–1990s | Antivirals | Adefovir (PMEA), Tenofovir | N9-linked phosphonoalkoxy chains |
2000s | Prodrug Optimization | ODE-(S)-HPMPA, Bis(amidate) prodrugs | Lipid esters, amidate masking |
2010s–Present | Oncology | 2-Chloro-9-methyl-N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amine (9d) | N9-methyl, C2-aryl, C6-amine derivatives |
This evolution underscores “(6-amino-9H-purin-9-yl)methanol” as a strategic precursor for both:
The bioactivity of adenine derivatives is governed by electronic, steric, and hydrogen-bonding interactions modulated through strategic functionalization. Key theoretical frameworks applicable to “(6-amino-9H-purin-9-yl)methanol” include:
N9 Position: Alkyl chains longer than methyl (e.g., –CH₂CH₂OPO₃H₂ in adefovir) optimize phosphonate positioning for viral polymerase recognition. Conversely, small groups like hydroxymethyl retain metabolic stability while enabling prodrug derivatization [4].
Electronic and Conformational Effects:
Free rotation about the C9–CH₂ bond allows adaptive binding in flexible active sites (e.g., kinase ATP pockets or purinergic receptor cavities) [8].
Bioisosteric Replacement Strategies:
Table 3: Bioactivity Determinants of Adenine Core Modifications
Position | Modification | Biological Consequence | Theoretical Basis |
---|---|---|---|
C2 | Chlorine | Loss of antiviral activity; Emergence of anticancer effects | Steric occlusion of H-bond acceptors in viral polymerases |
C2 | Aryl groups | Potent A₁/A₃ adenosine receptor antagonism (Ki < 100 nM) | Enhanced π-stacking in hydrophobic receptor subpockets |
C6 | Amino → Morpholino | Shift to A₂A/A₂B receptor selectivity | Disruption of key H-bonds in A₁/A₃ binding sites |
N9 | Hydroxymethyl | Enables ester prodrugs; Moderate tubulin inhibition | Balance of hydrophilicity and synthetic versatility |
N9 | Phosphonoalkoxy chains | Broad-spectrum antiviral activity (HIV, HBV, CMV) | Mimic of nucleoside diphosphate geometry for polymerase binding |
These frameworks provide a rational blueprint for optimizing “(6-amino-9H-purin-9-yl)methanol” toward specific therapeutic endpoints—whether as adenosine receptor modulators, antiviral precursors, or antiproliferative agents—by leveraging its inherent chemical plasticity [4] [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: